2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
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Overview
Description
2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is a complex organic compound that features a unique combination of functional groups, including an iodine atom, a methoxy group, and an oxazole ring
Preparation Methods
The synthesis of 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common synthetic route starts with the iodination of a methoxy-substituted phenyl acetate. This is followed by the formation of the oxazole ring through a cyclization reaction involving an appropriate precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The oxazole ring and the iodine atom play crucial roles in binding to these targets, which can include enzymes and receptors. The compound’s effects are mediated through pathways that involve these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate stands out due to its unique combination of functional groups. Similar compounds include:
4-methoxy-2-iodoaniline: Used in the synthesis of indole derivatives.
5-methoxy-2,3-disubstituted indole: Another compound with a methoxy and iodine substitution, used in different synthetic applications.
Properties
Molecular Formula |
C14H12INO5 |
---|---|
Molecular Weight |
401.15 g/mol |
IUPAC Name |
[2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C14H12INO5/c1-7-16-11(14(18)20-7)5-9-4-10(15)13(21-8(2)17)12(6-9)19-3/h4-6H,1-3H3/b11-5- |
InChI Key |
YTIABJHASWORCY-WZUFQYTHSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)I)OC(=O)C)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)OC)C(=O)O1 |
Origin of Product |
United States |
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